3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID
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Description
3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is a useful research compound. Its molecular formula is C16H24N2O7 and its molecular weight is 356.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis of new analogues and derivatives of this compound has been a significant focus. For example, studies have reported on the synthesis of S-DABO and HEPT analogues with expected biological activity against HBV, showcasing the compound's potential in therapeutic applications (M. T. Aal, 2002). Additionally, the vibrational spectroscopic and supramolecular studies applied to a chloramphenicol derivative highlighted the compound's structural intricacies and its interactions on a molecular level, supported by DFT calculations (R. F. Fernandes et al., 2017).
Biological Applications
The compound's derivatives have shown promise in various biological applications. For instance, hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring for solid-phase synthesis of protected peptide segments indicates its utility in peptide synthesis and drug development (F. Albericio, G. Bárány, 1991). Moreover, the synthesis and optical properties of specific fluorescent probes for β-amyloid suggest its role in molecular diagnostics, particularly in Alzheimer’s disease research (Huan-bao Fa et al., 2015).
Chemical and Physical Properties
Investigations into the chemical and physical properties of this compound and its derivatives have yielded insights into their potential industrial and pharmaceutical applications. For example, the study on molecular docking, vibrational, structural, electronic, and optical studies of certain derivatives provided valuable information on their reactivity and interaction potentials, which could inform their use in materials science and pharmacology (K. Vanasundari et al., 2018).
Properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O7/c1-23-11-3-4-12(14(9-11)24-2)18-15(20)10-13(16(21)22)17-5-7-25-8-6-19/h3-4,9,13,17,19H,5-8,10H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICWVHBKNKPZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.